8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Overview
Description
8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
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Biological Activity
8-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a nitrogen-containing heterocyclic compound with potential biological activities. Its molecular formula is and it has garnered attention in medicinal chemistry for its structural properties and biological effects, particularly in the context of cancer research and enzyme inhibition.
- Molecular Weight : 163.18 g/mol
- CAS Number : 1314934-34-3
- Synonyms : this compound
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular, studies have shown that related pyrazine derivatives can inhibit the proliferation of cancer cells and induce apoptosis. For example, a study highlighted the efficacy of certain pyrazines against P388 leukemia in mice, demonstrating their potential as anticancer agents through mechanisms involving tubulin binding and cell cycle disruption .
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an inhibitor of various enzymes. Specifically, it has been investigated for its inhibitory effects on tyrosinase, an enzyme critical in melanin production. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. Preliminary studies suggest that this compound may exhibit competitive inhibition against tyrosinase, contributing to its potential utility in cosmetic applications .
Case Studies
- In Vivo Studies on Anticancer Activity
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Tyrosinase Inhibition Studies
- Research focused on the inhibition of mushroom tyrosinase showed that analogs of this compound could inhibit melanin production effectively. The analogs were tested in B16F10 murine melanoma cells, where they demonstrated a significant reduction in melanin synthesis without cytotoxic effects at lower concentrations .
The biological activity of this compound is believed to involve:
- Binding Interactions : It may compete with substrates for binding sites on target enzymes such as tyrosinase.
- Cell Cycle Modulation : Similar compounds have shown the ability to disrupt normal cell cycle progression in cancer cells by interfering with microtubule dynamics.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
8-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-2-3-9-8-7(5)11-6(12)4-10-8/h2-3H,4H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFWBUBUXAJWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)NCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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